
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a chemical compound with the molecular formula C19H22N2O5 . It is a product offered by several chemical supply companies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is represented by the SMILES string: O=C(OCC)C1=CC=CN=C1OC(C=C2)=CC=C2NC(OC©©C)=O . This structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not explicitly mentioned in the search results. For detailed information, one would need to refer to the material safety data sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is an intermediate in various chemical syntheses. For example, it has been utilized in the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which is a key intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the syntheses of edeine analogs, employs ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, showcasing the compound's utility in creating complex molecular architectures (Czajgucki et al., 2003).
Nanoparticle and Polymer Applications
The compound has found applications in the development of novel nanoparticle systems for drug delivery. For instance, nanoparticles designed for the controlled delivery of hydrophobic drugs were synthesized from a library of pyridyldisulfide ethyl methacrylate (PDSM) and 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate (BocAEAEMA), illustrating its role in creating responsive drug delivery vehicles (Yildirim et al., 2016).
Crystal Structure Analysis
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been characterized to understand their molecular conformation and crystal structure. These studies reveal insights into the electronic structure and hydrogen bonding patterns, contributing to the fundamental understanding of molecular interactions in the solid state (Cobo et al., 2008).
Antibacterial Activity Research
The modification and functionalization of ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives have been explored for potential antibacterial applications. For instance, the synthesis of novel pyridine and pyridazine derivatives from ethyl 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, derived from similar compounds, showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Safety and Hazards
The safety and hazards associated with Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it. The MSDS provided by the manufacturer would contain detailed safety and hazard information .
Mécanisme D'action
Target of Action
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions . This suggests that the compound may interact with its targets through the release of the protected amine group, but this is speculative and requires experimental validation.
Propriétés
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVYYMIMHSYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
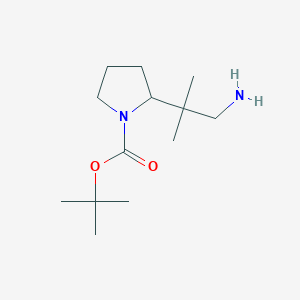
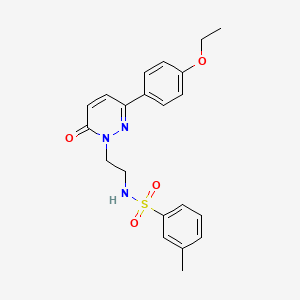
![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)
![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)
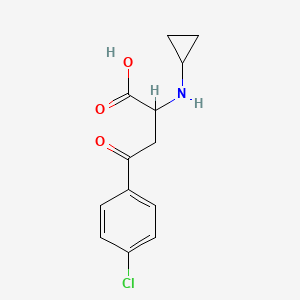
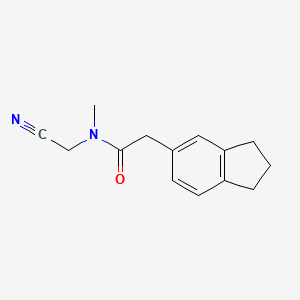
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)
![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

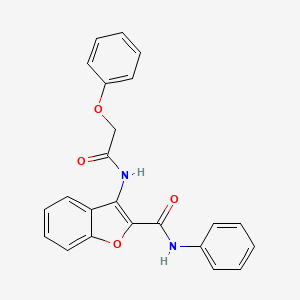
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)